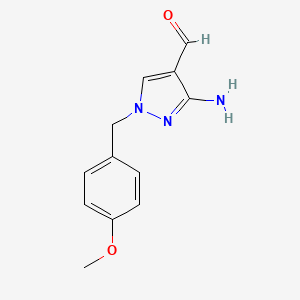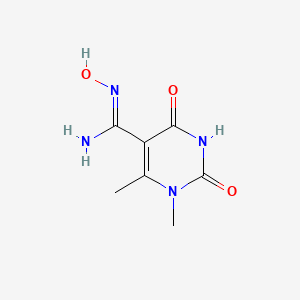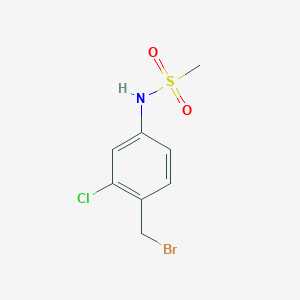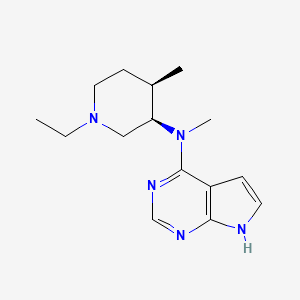
3-Amino-1-(4-methoxybenzyl)-1H-pyrazole-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-1-(4-methoxybenzyl)-1H-pyrazole-4-carbaldehyde is a heterocyclic compound that contains a pyrazole ring substituted with an amino group, a methoxybenzyl group, and a formyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(4-methoxybenzyl)-1H-pyrazole-4-carbaldehyde typically involves a multi-step process. One common method includes the condensation of 3-amino-1H-pyrazole with 4-methoxybenzaldehyde under acidic conditions to form the corresponding Schiff base. This intermediate is then subjected to reduction, often using sodium borohydride, to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of scale-up synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to its industrial production.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(4-methoxybenzyl)-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Various electrophiles in the presence of a base like triethylamine.
Major Products Formed
Oxidation: 3-Amino-1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylic acid.
Reduction: 3-Amino-1-(4-methoxybenzyl)-1H-pyrazole-4-methanol.
Substitution: Various substituted pyrazole derivatives depending on the electrophile used.
Scientific Research Applications
3-Amino-1-(4-methoxybenzyl)-1H-pyrazole-4-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Amino-1-(4-methoxybenzyl)-1H-pyrazole-4-carbaldehyde is not fully understood. its biological activity is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-1-(3-methoxybenzyl)-1H-pyrazole-4-carbaldehyde
- 3-Amino-1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylic acid
- 3-Amino-1-(4-methoxybenzyl)-1H-pyrazole-4-methanol
Uniqueness
3-Amino-1-(4-methoxybenzyl)-1H-pyrazole-4-carbaldehyde is unique due to the presence of both an amino group and a formyl group on the pyrazole ring, which allows for diverse chemical modifications and potential biological activities. Its methoxybenzyl substituent also contributes to its distinct chemical properties and reactivity compared to other similar compounds .
Properties
Molecular Formula |
C12H13N3O2 |
|---|---|
Molecular Weight |
231.25 g/mol |
IUPAC Name |
3-amino-1-[(4-methoxyphenyl)methyl]pyrazole-4-carbaldehyde |
InChI |
InChI=1S/C12H13N3O2/c1-17-11-4-2-9(3-5-11)6-15-7-10(8-16)12(13)14-15/h2-5,7-8H,6H2,1H3,(H2,13,14) |
InChI Key |
YOZITDVRMBHRTO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=C(C(=N2)N)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![8-(3,4-Difluoro-5-(2-methoxyethoxy)phenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B13050887.png)






